N-Acetyl-d3-glycine-d2-N-methyl-d3-amide
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Overview
Description
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide is a deuterated derivative of glycine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-glycine-d2-N-methyl-d3-amide typically involves the acetylation of deuterated glycine derivatives. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is typically conducted in a controlled environment to maintain the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: Formation of deuterated carboxylic acids.
Reduction: Formation of deuterated amines.
Substitution: Formation of various deuterated derivatives depending on the substituent introduced.
Scientific Research Applications
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential therapeutic applications, including as a biomarker for certain diseases.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Acetyl-d3-glycine-d2-N-methyl-d3-amide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic processes. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can act as a tracer or a modulator of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-glycine: The non-deuterated form of the compound.
N-Acetyl-d3-glycine: A partially deuterated derivative.
N-Methyl-glycine (Sarcosine): A related amino acid derivative.
Uniqueness
N-Acetyl-d3-glycine-d2-N-methyl-d3-amide is unique due to its complete deuteration, which enhances its stability and makes it an ideal candidate for use in isotopic labeling studies. The presence of deuterium atoms also reduces the rate of metabolic degradation, providing more accurate and reliable data in research applications.
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
InChI Key |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C(=O)NC([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)NCC(=O)NC |
Origin of Product |
United States |
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